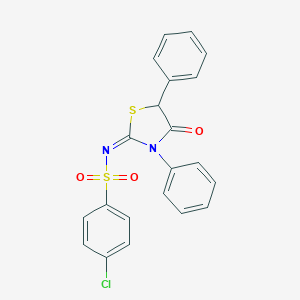
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is its relatively simple synthesis method and good to excellent yields. It also exhibits good stability under various conditions. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, the study of its mechanism of action and its effects on various biological systems is an area that requires further exploration. Finally, the development of new materials based on this compound is another potential area of future research.
In conclusion, Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound with significant potential in various fields of scientific research. Its relatively simple synthesis method, good stability, and potential biological activity make it an attractive target for further investigation. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new drugs, materials, and scientific knowledge.
Méthodes De Synthèse
The synthesis of Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate involves the reaction of benzyl mercaptan and 2-(4-methylsulfonyl-2-nitrophenyl)acetic acid with the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Propriétés
Nom du produit |
Benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
|---|---|
Formule moléculaire |
C16H15NO6S2 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
benzyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C16H15NO6S2/c1-25(21,22)13-7-8-15(14(9-13)17(19)20)24-11-16(18)23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Clé InChI |
ZELKHCUPSNVBBW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)